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Compound of Interest

Compound Name: Benzamide, N,N,4-trimethyl-

Cat. No.: B079416

Topic: Medicinal Chemistry Applications of Benzamide Derivatives as Tyrosine Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous biologically active compounds. While "Benzamide, N,N,4-trimethyl-" itself is
primarily utilized as a chemical intermediate, its structural motif is integral to the design of
highly potent and selective therapeutic agents. This document provides detailed application
notes and protocols for a series of 4-(arylaminomethyl)benzamide derivatives that have
demonstrated significant potential as tyrosine kinase inhibitors, a critical class of targets in
oncology.

The following sections detail the biological activity of these compounds against various tyrosine
kinases, provide comprehensive protocols for their synthesis and biological evaluation, and
illustrate key experimental workflows and signaling pathways. This information is intended to
serve as a practical guide for researchers engaged in the discovery and development of novel
kinase inhibitors based on the benzamide scaffold.

Quantitative Data Summary

The inhibitory activity of selected 4-(arylaminomethyl)benzamide derivatives was evaluated
against a panel of receptor tyrosine kinases. The data is presented as the percentage of
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enzyme activity inhibited at a compound concentration of 10 nM.[1]

Table 1: Inhibition of Receptor Tyrosine Kinases by 4-(Arylaminomethyl)benzamide Derivatives

(at 10 nM)

KDR

Comp

d EGFR HER-2 HER-4 IGF1R InsR (VEGF PDGF PDGF

oun

5 (%) (%) (%) (%) (%) R2) Ra (%) Rb (%)
(%)

11 91 54 42 16 12 16 25 18

13 92 68 55 21 15 28 33 22

18 75 45 38 25 18 48 67 55

20 82 51 45 33 24 35 77 68

Imatinib 15 12 8 5 3 10 95 92

Data extracted from Kalinichenko et al., Molecules 2019, 24(19), 3543.[1]

The antiproliferative activity of these compounds was assessed against a panel of human

cancer cell lines. The following table summarizes the concentration of the compound that

causes a 50% reduction in cell viability (ICso).

Table 2: Antiproliferative Activity (ICso, uM) of Selected Benzamide Derivatives

Jurkat (T- U-937

Compound L. . HCT-116 MCF-7

K562 (CML) cell (Histiocytic

ID . (Colon) (Breast)
leukemia) lymphoma)

11 0.8 1.2 15 2.5 3.1

13 0.5 0.9 1.1 1.8 2.2

18 1.2 2.5 2.8 4.1 5.5

20 0.9 1.8 2.1 3.2 4.0

Imatinib 0.3 >10 5.2 >10 >10
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Data extracted from Kalinichenko et al., Molecules 2019, 24(19), 3543.[1]

Experimental Protocols

General Protocol for the Synthesis of 4-
(Arylaminomethyl)benzamide Derivatives

This protocol describes the synthesis of the target benzamide derivatives via a multi-step
process starting from 4-(bromomethyl)benzoic acid.

Materials:

4-(bromomethyl)benzoic acid

e Appropriate primary or secondary amine (e.g., aniline, piperazine derivatives)

e Thionyl chloride (SOCI2)

» N,N-Diisopropylethylamine (DIPEA)

e Dichloromethane (DCM)

e Dimethylformamide (DMF)

o Appropriate substituted benzoic acid

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

» 1-Hydroxybenzotriazole (HOBY)

« Silica gel for column chromatography

Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Synthesis of 4-(Aminomethyl)benzoic acid derivatives

e Dissolve 4-(bromomethyl)benzoic acid (1 eq.) in DMF.
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e Add the desired amine (2.5 eq.) and DIPEA (3 eq.).

 Stir the reaction mixture at room temperature for 12-24 hours.

e Monitor the reaction by Thin Layer Chromatography (TLC).

o Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel.

Step 2: Amide Coupling to form the final 4-(Arylaminomethyl)benzamide derivatives

o Dissolve the substituted benzoic acid (1 eq.) in DCM.

e Add EDC (1.2 eq.) and HOBLt (1.2 eq.) and stir for 30 minutes at 0 °C.

e Add the 4-(aminomethyl)benzoic acid derivative from Step 1 (1 eq.) and DIPEA (2 eq.).
» Allow the reaction to warm to room temperature and stir for 12-18 hours.

e Monitor the reaction by TLC.

o Once complete, wash the reaction mixture with saturated sodium bicarbonate solution and
brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

 Purify the final compound by column chromatography on silica gel.
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Step 1: Synthesis of Intermediate

4-bromomethyl-benzoic acid - 4-(Aminomethyl)benzoic acid derivative]
Step 2: Amide Coupling

Substituted benzoic acid - 4-(Arylam|nome!h‘yl)benzamlde
derivative

Click to download full resolution via product page

Caption: General synthetic workflow for 4-(arylaminomethyl)benzamide derivatives.

Protocol for In Vitro Tyrosine Kinase Inhibition Assay

This protocol details a luminescent kinase assay to determine the inhibitory activity of the
synthesized compounds against various tyrosine kinases. The assay measures the amount of
ATP remaining after the kinase reaction.[1]

Materials:

Kinase-Glo® Plus Luminescent Kinase Assay Kit (Promega)

Purified recombinant tyrosine kinase enzymes (e.g., EGFR, HER-2)

Kinase reaction buffer (40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)

ATP solution

Substrate peptide (specific for each kinase)

Test compounds dissolved in DMSO
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» White, opaque 96-well or 384-well plates

e Luminometer

Procedure:

o Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction
buffer to the desired final concentrations. The final DMSO concentration should not exceed
1%.

 In a white multi-well plate, add the kinase, the appropriate substrate, and the test compound
or vehicle control (DMSO).

« Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25 pL.

 Incubate the plate at 30 °C for 60 minutes.

» After incubation, add an equal volume (25 pL) of Kinase-Glo® Plus reagent to each well to
stop the kinase reaction and initiate the luminescent signal.

 Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

e Measure the luminescence of each well using a luminometer.

e The percentage of kinase inhibition is calculated using the following formula: % Inhibition =
100 x (1 - (Luminescence_sample - Luminescence_background) / (Luminescence_vehicle -
Luminescence_background))
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Prepare Kinase Reaction Mix
(Enzyme, Substrate, Buffer)

Add Test Compound
or Vehicle (DMSO)

i

Initiate Reaction with ATP

i

Incubate at 30°C for 60 min

i

(Add Kinase-Glo® Plus Reagent)
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Caption: Workflow for the in vitro tyrosine kinase inhibition assay.

Protocol for Antiproliferative Assay (MTT Assay)
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This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay to evaluate the cytotoxic effects of the benzamide derivatives on various cancer cell

lines.

Materials:

Human cancer cell lines (e.g., K562, HCT-116, MCF-7)

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
Test compounds dissolved in DMSO

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)
96-well flat-bottom cell culture plates

Microplate reader

Procedure:

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
complete medium.

Incubate the plate for 24 hours at 37 °C in a humidified 5% CO:2 atmosphere to allow for cell
attachment.

Prepare serial dilutions of the test compounds in the culture medium.

Remove the old medium from the wells and add 100 pL of the medium containing the test
compounds at various concentrations. Include a vehicle control (DMSO) and a blank
(medium only).

Incubate the plate for 72 hours at 37 °C in a humidified 5% CO:2 atmosphere.

After the incubation period, add 10 pL of MTT solution to each well and incubate for another
4 hours.
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Carefully remove the medium and add 100 pL of the solubilization solution to each well to
dissolve the formazan crystals.

Gently shake the plate for 15 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability and determine the ICso value for each compound. %
Viability = 100 x (Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle -
Absorbance_blank)
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Caption: Workflow for the MTT-based antiproliferative assay.
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Signaling Pathway

The 4-(arylaminomethyl)benzamide derivatives discussed herein act as ATP-competitive
inhibitors of receptor tyrosine kinases such as EGFR. By binding to the ATP-binding pocket of
the kinase domain, they prevent the phosphorylation and subsequent activation of downstream
signaling pathways, which are crucial for cancer cell proliferation and survival.
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Caption: Inhibition of EGFR signaling by benzamide derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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